molecular formula C15H10ClNO4 B11487634 5-chloro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid

5-chloro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid

Cat. No.: B11487634
M. Wt: 303.69 g/mol
InChI Key: QGJTZCGEGQYTAR-UHFFFAOYSA-N
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Description

5-chloro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by the presence of a benzoxazinone ring system fused with a benzoic acid moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid typically involves the following steps:

    Formation of the Benzoxazinone Ring: The initial step involves the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazinone ring.

    Coupling with Benzoic Acid: The final step involves the coupling of the benzoxazinone intermediate with a benzoic acid derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized benzoxazinone derivatives.

    Reduction: Reduced benzoxazinone derivatives.

    Substitution: Substituted benzoxazinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or modulating receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid: Lacks the chlorine atom at the 5-position.

    5-chloro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)acetic acid: Contains an acetic acid moiety instead of a benzoic acid moiety.

Uniqueness

The presence of the chlorine atom at the 5-position and the benzoic acid moiety in 5-chloro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid contributes to its unique chemical properties and potential biological activities. These structural features may enhance its reactivity and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C15H10ClNO4

Molecular Weight

303.69 g/mol

IUPAC Name

5-chloro-2-(4-oxo-1,2-dihydro-3,1-benzoxazin-2-yl)benzoic acid

InChI

InChI=1S/C15H10ClNO4/c16-8-5-6-9(11(7-8)14(18)19)13-17-12-4-2-1-3-10(12)15(20)21-13/h1-7,13,17H,(H,18,19)

InChI Key

QGJTZCGEGQYTAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(N2)C3=C(C=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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